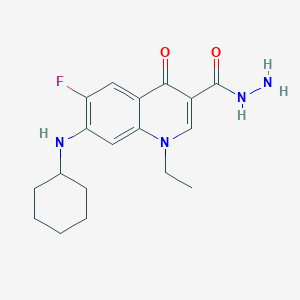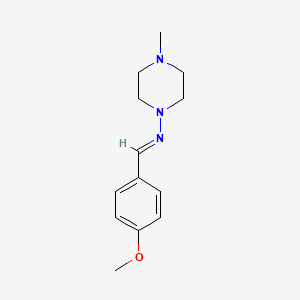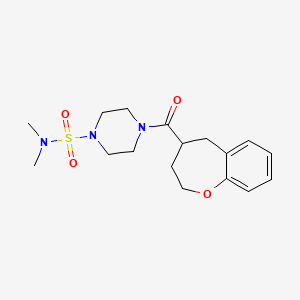
7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is a compound belonging to the quinolone class, characterized by its broad-spectrum antibacterial activities. The compound's synthesis and properties are of significant interest in the field of medicinal chemistry, particularly for its potential applications in developing new therapeutic agents.
Synthesis Analysis
The synthesis of similar quinolone derivatives often involves cyclocondensation reactions of ethyl diamino-dihydroquinoline-carboxylate with various reagents. For instance, derivatives have been prepared from ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate via thermally induced reactions or microwave-assisted cyclocondensation with arene carboxaldehydes, followed by acid-catalyzed hydrolysis to furnish the corresponding carboxylic acids (Al-Dweik et al., 2009).
Aplicaciones Científicas De Investigación
Synthetic Pathways and Molecular Structures
The scientific research applications of 7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide primarily focus on its synthesis and structural analysis, contributing to the broader field of fluoroquinolone derivatives. Research has explored various synthetic pathways to create novel heterocyclic compounds, including quinolines, that have potential applications in medicinal chemistry and antibacterial discovery.
One study reports the cyclocondensation reaction of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with isatins, leading to the formation of indolo[3,2-b]- and [2,3-b]pyrido[2,3-f]quinoxaline derivatives. These compounds were characterized by their structural and spectral data, offering insights into the synthesis of complex heterocycles that could serve as templates for drug discovery (Abu-Sheaib et al., 2008).
Another investigation detailed the synthesis of 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters through thermally induced reactions, showcasing the versatility of quinolinecarboxylates in generating bioactive molecules with potential antibacterial properties (Al-Dweik et al., 2009).
Antibacterial Activity and Drug Synthesis
Research has also focused on the antibacterial activity of quinoline derivatives. A study synthesized new 2,3-disubstituted 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acids and esters via cyclocondensation, evaluating their moderate activity against various bacterial species. This highlights the potential of such compounds in the development of new antibacterial agents (Abu-Sheaib et al., 2008).
Moreover, electrochemical studies on quinoline carboxylic acid and its precursors offer valuable insights into the molecular mechanisms and properties that underpin the pharmacological activities of fluoroquinolone drugs, further contributing to the development of novel therapeutics (Srinivasu et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-23-10-13(18(25)22-20)17(24)12-8-14(19)15(9-16(12)23)21-11-6-4-3-5-7-11/h8-11,21H,2-7,20H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZQIQDVONFJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NC3CCCCC3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)
![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)


![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)
